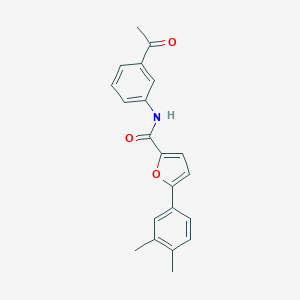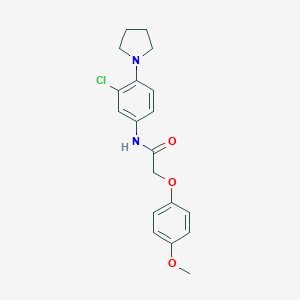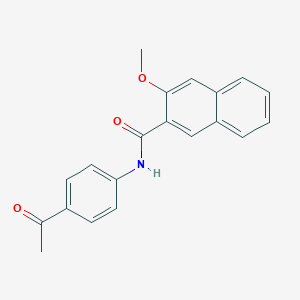![molecular formula C18H21ClN4O B244395 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor found on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation and differentiation. CEP-701 has been extensively studied for its potential in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.
Mechanism of Action
CEP-701 inhibits FLT3 activity by binding to the ATP-binding site of the receptor, preventing its activation and downstream signaling. This results in decreased cell proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have significant anti-tumor activity in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide. It has also been shown to have minimal toxicity in non-tumor cells, making it a promising candidate for clinical development.
Advantages and Limitations for Lab Experiments
CEP-701 has been extensively studied in preclinical models of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and has shown significant anti-tumor activity. However, its efficacy in clinical trials has been limited by the development of resistance and the presence of off-target effects. Further studies are needed to optimize dosing and combination therapies to overcome these limitations.
Future Directions
1. Combination therapy with other inhibitors of FLT3 signaling pathways to overcome resistance.
2. Development of more potent and selective FLT3 inhibitors.
3. Identification of biomarkers to predict response to CEP-701 and other FLT3 inhibitors.
4. Evaluation of CEP-701 in combination with immunotherapies for the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide.
Synthesis Methods
CEP-701 is synthesized through a multi-step process starting with the reaction of 2-chloropyridine-3-carboxylic acid with 4-ethylpiperazine. The resulting intermediate is then reacted with 3-chloroaniline to form the final product, CEP-701.
Scientific Research Applications
CEP-701 has been extensively studied for its potential in the treatment of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide and other hematological malignancies. FLT3 mutations are found in approximately 30% of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide patients and are associated with poor prognosis. CEP-701 has been shown to inhibit FLT3 activity in vitro and in vivo, leading to decreased proliferation and increased apoptosis of FLT3-mutant N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide cells.
properties
Molecular Formula |
C18H21ClN4O |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21ClN4O/c1-2-22-9-11-23(12-10-22)17-15(19)6-3-7-16(17)21-18(24)14-5-4-8-20-13-14/h3-8,13H,2,9-12H2,1H3,(H,21,24) |
InChI Key |
WAPJGIIXPDNIQG-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![2,5-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244326.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)
![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methoxybenzamide](/img/structure/B244338.png)